Compound Description: This compound is a member of a new series of imidazo[2,1-b]thiazoles. Its crystal packing is stabilized by intermolecular hydrogen bonds. []
Relevance: This compound shares the core imidazo[2,1-b][1,3]thiazole-5‐carboxamide structure with 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. Both compounds have a methyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole ring system and differ primarily in the substituent attached to the carboxamide nitrogen. []
Compound Description: This series of compounds represents novel 5-(nonsubstituted/methyl)-4-oxo-2-(substituted phenyl)-1,3-thiazolidine-4-one derivatives with an imidazo[2,1-b][1,3]thiazole-5-carboxamide group at the N-3 position of the 4-thiazolidinone ring. These compounds were synthesized and characterized using various spectroscopic techniques (IR, 1H-NMR, 13C-NMR). While inactive against influenza and HIV, some derivatives (4c and 5d) exhibited antiviral activity against other DNA and RNA viruses in vitro. []
Relevance: The imidazo[2,1-b][1,3]thiazole-5-carboxamide moiety present in these derivatives highlights a key structural feature also found in 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. []
Compound Description: This compound features a bromo-substituted phenyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole ring system. The crystal structure analysis reveals a chair conformation for the cyclohexane ring and a nearly planar imidazo[2,1-b][1,3]thiazole ring system. []
Relevance: This compound shares the core imidazo[2,1-b][1,3]thiazole structure with 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, demonstrating the presence of this scaffold in various complex molecules. []
Compound Description: This series of compounds, along with 3-alkyl/aryl-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-nonsubstituted/methyl-4-thiazolidinones, were synthesized and evaluated for their ability to inhibit aldose reductase (AR). The compound 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) exhibited the most potent AR inhibitory activity. []
Relevance: These compounds, specifically featuring the 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl moiety, highlight structural variations around the imidazo[2,1-b]thiazole core, similar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. []
3-aroylmethyl and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidazo[2,1-b]thiazoles
Compound Description: This series of imidazo[2,1-b]thiazole derivatives was synthesized and evaluated for their immunostimulant properties in vitro by assessing their effect on CD2 receptor mobilization on human T lymphocytes. The study investigated the impact of aryl group positioning on the compounds' activity, with findings suggesting that 6-aryl substituted compounds, particularly levamisole, exhibited higher immunoactivity compared to the synthesized 3-aroylmethyl and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidazo[2,1-b]thiazoles. []
Relevance: These compounds, classified as imidazo[2,1-b]thiazoles, emphasize the diverse structural modifications possible within this class, similar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. The research focused on understanding structure-activity relationships related to immunostimulant properties within this chemical class. []
6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole, 6-(4-chlorophenyl)-2-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole, 6-(4-chlorophenyl)-2,3-dimethyl-5-nitrosoimidazo-[2,1-b][1,3]thiazole, and 2-(4-chlorophenyl)-3-nitrosobenzo[d]imidazo[2,1-b][1,3]thiazole
Compound Description: These compounds were investigated for their reactivity with hydrochloric acid in a ring-ring interconversion reaction. All four compounds yielded corresponding [, ]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones. Of note, the benzo derivative, 2-(4-chlorophenyl)-3-nitrosobenzo[d]imidazo[2,1-b][1,3]thiazole, led to the formation of 4-(4-chlorophenyl)-4-hydroxy-4H-benzo[5,6][1,4]thiazino[3,4-c][1,2,4]oxadiazol-1-one, a novel tricyclic system with potential pharmacological applications. []
Relevance: These specific imidazo[2,1-b][1,3]thiazole derivatives highlight the reactivity and potential for ring transformation within this chemical class, providing insight into potential synthetic pathways and transformations relevant to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide. []
Compound Description: This group of compounds, derived from 2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one, was synthesized and evaluated for antimicrobial and anti-inflammatory activities. Notably, (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-one showed antifungal activity against Candida albicans. Additionally, (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-one displayed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. []
Relevance: These compounds, specifically categorized as 6-aryliden-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, showcase the potential for biological activity within this family of compounds. While structurally distinct from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, they belong to the same broader class of imidazo[2,1-b][1,3]thiazoles, indicating the potential for diverse pharmacological applications. []
Compound Description: This compound was synthesized via a [3 + 2]-cycloaddition reaction and its structure was confirmed through spectroscopic analysis. The molecule features a planar 2-oxoindoline ring, a pyrrolidine ring in an envelope conformation, and a 5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one ring connected by two spiro junctions. []
Relevance: This compound incorporates the imidazo[2,1-b]thiazole moiety as part of a larger, spirocyclic framework. This example highlights the versatility of the imidazo[2,1-b]thiazole scaffold, similar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, in constructing diverse molecular architectures for potential medicinal chemistry applications. []
Compound Description: Synthesized through [3 + 2]-cycloaddition, this compound comprises a planar 2-oxindole ring, a pyrrolidine ring in an envelope conformation, and a 5,6-dihydroimidazo[2,1-b]thiazol-3-one ring linked by spiro junctions. []
Relevance: This compound, structurally analogous to 1′-Methyl-5′-phenyl-2′',3′',5′',6′′-tetrahydroindoline-3-spiro-3′-pyrrolidine-4′-spiro-2′'-imidazo[2,1-b]thiazole-2,3′'-dione, further demonstrates the incorporation of the imidazo[2,1-b]thiazole core into complex spirocyclic structures. These examples underscore the versatility of this scaffold, as seen in 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, for building diverse molecular architectures. []
Compound Description: This spirocyclic compound, synthesized via a [3 + 2]-cycloaddition, includes a planar 2-oxoindoline ring, a pyrrolidine ring in an envelope conformation, and a planar benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one ring connected by two spiro junctions. []
Relevance: This compound, similar to the previous two related compounds, highlights the recurring theme of incorporating the imidazo[2,1-b]thiazole unit into larger spirocyclic frameworks. These examples collectively emphasize the versatility of this scaffold, also found in 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, in designing diverse chemical structures. []
2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides, 4-alkyl/aryl-2,4-dihydro-5-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-3H-1,2,4-triazole-3-thiones, and 2-alkyl/arylamino-5-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-1,3,4-thiadiazoles
Compound Description: These three series of compounds, derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, were synthesized and screened for antibacterial and antifungal activities. Several compounds exhibited promising activity against a panel of bacterial and fungal strains. []
Relevance: These compounds, particularly the 2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides, highlight the structural diversity possible around the imidazo[2,1-b]thiazole core. While distinct from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, they demonstrate the potential for varying substituents and their influence on biological activity within this class of compounds. []
Compound Description: GPR39-C3 is a previously identified "GPR39-selective" agonist. It was included in a study comparing the signaling patterns of novel GPR39 agonists at both canonical and noncanonical signaling pathways. []
Relevance: While not structurally similar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, GPR39-C3 is relevant because it was used as a comparator compound in a study investigating the pharmacology of GPR39, a potential therapeutic target. []
Compound Description: Initially described as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist. Notably, its activity at GPR39 is allosterically modulated by zinc, suggesting a potential role for zinc in GPR39 signaling. []
Relevance: Though not directly related in structure to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, LY2784544's identification as a GPR39 agonist provides valuable pharmacological context. The study emphasizes the potential for identifying novel GPR39 modulators and highlights the complex interplay between ligand, receptor, and allosteric modulators like zinc. []
Compound Description: Similar to LY2784544, GSK2636771 was initially classified as a kinase inhibitor but was later discovered to be a novel GPR39 agonist. Interestingly, its activity at GPR39 is also subject to allosteric modulation by zinc. []
Relevance: While GSK2636771 does not share direct structural similarity with 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, its identification as a zinc-sensitive GPR39 agonist contributes to the broader understanding of GPR39 pharmacology. This finding emphasizes the potential for uncovering previously unknown GPR39 modulators and underscores the importance of considering allosteric modulation in drug discovery efforts. []
Compound Description: Identified through a virtual screen targeting the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of HIV-1 matrix (MA) protein, this compound exhibited potent antiviral activity against HIV-1. It directly interacts with MA, competes with PI(4,5)P2 for binding, and disrupts viral assembly, resulting in diminished viral production. Notably, mutations within the PI(4,5)P2 binding site of MA reduced the antiviral effect of this compound, further supporting its mechanism of action. It also displayed broad neutralizing activity against various HIV-1 group M isolates. []
Relevance: While structurally unrelated to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, this compound exemplifies a successful application of virtual screening for identifying novel antiviral agents that target a specific protein-protein interaction crucial for viral replication. []
Compound Description: Discovered alongside compounds 7 and 18 through the same virtual screening campaign targeting the HIV-1 MA protein, this compound demonstrated antiviral activity against HIV-1, albeit less potent than compound 7. []
Relevance: Though structurally different from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, this compound further validates the use of structure-based virtual screening approaches to identify novel antiviral candidates that interfere with specific viral protein functions. []
Compound Description: This compound, identified from the same virtual screening campaign as compounds 7 and 17, also exhibited antiviral activity against HIV-1. []
Relevance: While structurally distinct from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, this compound shares the imidazo[2,1‐b][1,3]thiazol moiety. Its identification as an HIV-1 inhibitor underscores the potential of this chemical scaffold for developing antiviral agents and highlights the success of virtual screening in uncovering such compounds. []
Imidazo[1,2-a]pyridines
Compound Description: These compounds represent a class of molecules explored for their inhibitory activity against VEGF-R2, a key target for anti-angiogenic therapy in cancer. []
Relevance: Though structurally different from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, they highlight the broader application of imidazole-containing heterocycles in medicinal chemistry, particularly in targeting protein kinases involved in disease pathways. []
Compound Description: S07662 is a novel human CAR (constitutive androstane receptor) inverse agonist. It suppresses human CAR activity, recruits the corepressor NCoR, and reduces the expression of CYP2B6 mRNA in human primary hepatocytes. []
Relevance: While structurally distinct from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, S07662 serves as a valuable tool for studying human CAR biology and highlights the continued exploration of novel chemical entities targeting nuclear receptors involved in xenobiotic and endobiotic metabolism. []
Compound Description: CP55940 is a nonclassic cannabinoid that acts as a potent agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []
Relevance: While structurally unrelated to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, CP55940 is relevant as it represents a tool compound used to study the complexities of CB2 receptor signaling and functional selectivity. Understanding how different ligands engage distinct signaling pathways through the same receptor is crucial in drug discovery, particularly when targeting complex GPCRs like CB2. []
Compound Description: JWH133, a classic cannabinoid ligand, demonstrates high efficacy in inhibiting adenylyl cyclase, a canonical signaling pathway downstream of CB2 receptor activation. []
Relevance: Despite its structural dissimilarity to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, JWH133's characterization as a high-efficacy agonist in cyclase assays provides a valuable comparison point for understanding the functional selectivity of CB2 ligands. This type of analysis is crucial when developing drugs targeting GPCRs like CB2, as different signaling pathways can elicit diverse physiological responses. []
Compound Description: WIN55212-2, an aminoalkylindole, shows moderate efficacy as an agonist at both the adenylyl cyclase inhibition and arrestin recruitment pathways of the CB2 receptor. []
Relevance: Although structurally distinct from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, the characterization of WIN55212-2 as a moderate efficacy agonist at both CB2 signaling pathways contributes to understanding ligand-dependent functional selectivity. This is particularly relevant in drug discovery, as targeting specific signaling pathways downstream of a receptor can lead to more selective therapeutic effects and potentially fewer side effects. []
Compound Description: This cannabilactone exhibits comparable efficacy to CP55940 in inhibiting adenylyl cyclase but with lower potency. []
Relevance: Though structurally unrelated to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, AM1710's activity profile highlights the diversity among CB2 receptor ligands and underscores the importance of characterizing both potency and efficacy when evaluating potential drug candidates targeting this receptor. []
Compound Description: UR144, an aminoalkylindole, demonstrates a bias towards arrestin recruitment over adenylyl cyclase inhibition at the CB2 receptor. []
Relevance: Despite its structural dissimilarity to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, UR144's characterization as an arrestin-biased agonist underscores the complexity of CB2 receptor pharmacology. Understanding how different ligands can preferentially activate specific downstream signaling pathways through the same receptor is crucial in drug discovery, as it allows for the development of more targeted therapies with potentially fewer side effects. []
Compound Description: SR144258, a diarylpyrazole antagonist, acts as an inverse agonist at both the adenylyl cyclase inhibition and arrestin recruitment pathways of the CB2 receptor. []
Relevance: While structurally different from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, SR144258 serves as an important tool compound for probing CB2 receptor pharmacology. As an inverse agonist, it reduces the receptor's basal activity, providing insights into constitutive activity and its potential role in CB2-mediated physiological processes. []
Compound Description: AM630, an aminoalkylindole, acts as an inverse agonist at the adenylyl cyclase inhibition pathway but shows low efficacy agonism at the arrestin recruitment pathway of the CB2 receptor. []
Relevance: While structurally dissimilar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, AM630 exemplifies the complexity of functional selectivity at the CB2 receptor. Its distinct profiles at different signaling pathways emphasize the need to characterize ligand effects on multiple pathways, rather than relying solely on one assay, for a comprehensive understanding of their pharmacological activity. []
Compound Description: Similar to AM630, JTE907 displays inverse agonism at the adenylyl cyclase inhibition pathway but exhibits low efficacy agonism at the arrestin recruitment pathway of the CB2 receptor. []
Relevance: Though structurally unrelated to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, JTE907 further emphasizes the challenges in predicting CB2 ligand selectivity solely based on chemical structure. Its unique activity profile highlights the importance of comprehensive pharmacological characterization across multiple signaling pathways when evaluating compounds targeting this complex receptor. []
Compound Description: These five compounds are identified as GPR18 antagonists. Docking studies suggest they primarily interact with an arginine residue (R5.42) in transmembrane helix 5 of GPR18, preventing receptor activation. []
Relevance: While structurally dissimilar to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, these antagonists provide valuable insights into potential binding sites and mechanisms of action at GPR18, a G protein-coupled receptor involved in immune modulation. Understanding how different antagonists interact with GPR18 can facilitate the development of more selective and potent modulators for therapeutic purposes. []
N-arachidonylglycine (NAGly)
Compound Description: NAGly is an endogenous ligand for GPR18, suggesting a potential role for this lipid signaling molecule in modulating immune responses through GPR18 activation. []
Relevance: Though structurally unrelated to 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, understanding the binding interactions of NAGly with GPR18 provides crucial information for developing both agonists and antagonists targeting this receptor. Identification of key residues involved in NAGly binding can guide the design of novel therapeutics with improved potency and selectivity for GPR18. []
Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity. In vivo electrophysiological studies in rats showed that systemic administration of ST1936 either increased or decreased the activity of dopaminergic neurons in the ventral tegmental area (VTA), while local application into the VTA caused excitation of these neurons. These effects were reversed by a selective 5-HT6 receptor antagonist, indicating that ST1936 exerts its effects through 5-HT6 receptors. []
Relevance: Although structurally different from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, ST1936 provides an example of a compound targeting a specific serotonin receptor subtype (5-HT6) and highlights the potential therapeutic relevance of modulating this receptor system for neurological disorders associated with dopamine dysfunction. []
Compound Description: WAY-181187 is another 5-HT6 receptor agonist. Systemic administration of WAY-181187 consistently inhibited VTA dopaminergic neurons in rats, contrasting with the mixed effects observed with ST1936. []
Relevance: While structurally different from 6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide, WAY-181187 provides a valuable comparison point to ST1936, highlighting the potential for different pharmacological profiles even within a series of compounds targeting the same receptor subtype. This observation underscores the complexity of drug-receptor interactions and the need for thorough pharmacological characterization of novel compounds. Notably, WAY-181187 contains an imidazo[2,1-b][1,3]thiazole moiety, highlighting the presence and potential applications of this chemical scaffold in medicinal chemistry. []
5-benzoyl-2-phenylimidazole (compound 23)
Compound Description: Among 24 benzoylimidazoles and related compounds screened, compound 23 exhibited the strongest cytotoxic activity against human oral tumor cell lines (HSC-2 and HSG) and normal human gingival fibroblasts (HGF). Its cytotoxic effect was specifically attenuated by CuCl2, but not by other metal ions or antioxidants. Notably, it induced DNA fragmentation in HL-60 leukemia cells but not in HSG cells, suggesting cell-type-specific responses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.